H-Avpiaqk-OH

XIAP Apoptosis Isothermal Titration Calorimetry (ITC)

Researchers often face experimental failure due to misapplication of truncated or inert peptide controls. H-Avpiaqk-OH (Smac-N7) is the definitive N-terminal heptapeptide of mature Smac/DIABLO, validated as a high-affinity IAP antagonist. Specify this exact sequence to ensure target engagement: - Binds XIAP BIR3 with a Kd of 308 nM, serving as an ideal reference ligand for ITC, SPR, and TR-FRET assays. - Potentiates caspase-3 activity ~2-fold in cell-free extracts; enhances chemotherapeutic cytotoxicity in RCC models. - Supplied as a rigorously characterized research reagent, eliminating variables introduced by inactive mutant controls (e.g., MVPIAQK).

Molecular Formula C33H59N9O9
Molecular Weight 725.9 g/mol
Cat. No. B12103826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Avpiaqk-OH
Molecular FormulaC33H59N9O9
Molecular Weight725.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N
InChIInChI=1S/C33H59N9O9/c1-7-18(4)26(41-30(47)23-12-10-16-42(23)32(49)25(17(2)3)40-27(44)19(5)35)31(48)37-20(6)28(45)38-21(13-14-24(36)43)29(46)39-22(33(50)51)11-8-9-15-34/h17-23,25-26H,7-16,34-35H2,1-6H3,(H2,36,43)(H,37,48)(H,38,45)(H,39,46)(H,40,44)(H,41,47)(H,50,51)
InChIKeyZGEOSZCDHUVWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Avpiaqk-OH Specifications & Molecular Identity


H-Avpiaqk-OH, also designated Smac-N7 peptide, is a synthetic heptapeptide with the primary amino acid sequence H-Ala-Val-Pro-Ile-Ala-Gln-Lys-OH, corresponding precisely to the N-terminal seven residues of the endogenous mitochondrial pro-apoptotic protein Smac/DIABLO [1]. Its chemical formula is C33H59N9O9 and its molecular weight is approximately 725.9 g/mol [2]. As the minimal functional domain required for binding and antagonizing Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP1, and cIAP2, this peptide serves as a critical research tool for probing the intrinsic apoptotic pathway and validating IAP-targeting strategies .

Synthetic heptapeptide Smac-N7; designed for cell-free studies
Targets IAPs (XIAP, cIAP1/2) to probe apoptosis pathway mechanisms
Use with inactive MVPIAQK peptide as essential negative control

H-Avpiaqk-OH vs. Analogs: Substitution Risks


In apoptosis research, simply substituting H-Avpiaqk-OH with a shorter N-terminal fragment (e.g., AVPI, AVPIA, AVPIAQ) or a functionally inert mutant (e.g., MVPIAQK) is not scientifically valid. Quantitative binding and functional assays demonstrate that even minor sequence truncations or single amino acid substitutions can drastically alter IAP-binding affinity and downstream caspase activation profiles [1][2]. For instance, while the tetrapeptide AVPI is a known IAP-binding motif, the full heptamer AVPIAQK exhibits significantly higher affinity for certain IAP BIR domains, directly impacting its efficacy as an antagonist [1]. Conversely, the single alanine-to-methionine substitution in the control peptide MVPIAQK abrogates biological activity, underscoring the precise molecular recognition required for this mechanism [3]. Therefore, selection between these peptides is a critical experimental design choice that dictates the validity of the biological readout, not a matter of interchangeable commodity chemicals.

Shorter N-terminal fragments (AVPI, AVPIA) may alter IAP-binding profiles and functional readouts.
A1M mutant (MVPIAQK) lacks apoptosis-pathway activity; not suitable as active tool.
Unmodified peptide is cell-impermeable; cell-permeable conjugates required for intact cell studies.

H-Avpiaqk-OH Performance Data & Comparisons


XIAP BIR3 Binding Affinity vs. Native Caspase-9 Linker

In a direct head-to-head comparison using Isothermal Titration Calorimetry (ITC) with the BIR3 domain of XIAP, the H-Avpiaqk-OH peptide (AVPIAQK) exhibited a dissociation constant (Kd) of 0.308 µM (308 nM), demonstrating high-affinity binding [1]. In stark contrast, the native binding partner, a caspase-9 linker peptide (sequence SPGSNPE), showed a Kd greater than 138 µM under identical conditions, indicating virtually no measurable affinity [1]. This represents a >448-fold increase in binding strength for the Smac-N7 peptide over the natural endogenous ligand.

XIAP BIR3 Binding
Head-to-head
Kd = 308 nM (vs >138,000 nM caspase-9 linker)
Supports XIAP BIR3 antagonism in cell-free assays
Reported >448-fold higher affinity
XIAP Apoptosis Isothermal Titration Calorimetry (ITC)

Caspase-3 Activation vs. ATPFQEG Control Peptide

In a functional cell-free assay using cytosols from non-small cell lung cancer (NSCLC) tumors, the H-Avpiaqk-OH peptide (designated P1, 500 µM) enhanced cytochrome c/dATP-induced caspase-3-like activity to 4.7 nkat, compared to 2.4 nkat with the apoptotic stimulus alone (cyt-c/dATP) and 0.23 nkat in the control [1]. This represents a 96% increase in activity relative to the stimulated baseline. In a parallel comparison, a different XIAP-neutralizing peptide, ATPFQEG (P2, 500 µM), enhanced activity to 13.0 nkat from a stimulated baseline of 7.6 nkat, a 71% increase [1]. While both are effective, the H-Avpiaqk-OH peptide induced a 2.0-fold increase in the I-P1/I activity ratio across 21 tumor samples, which was a more consistent and robust effect than the 1.7-fold increase observed with the ATPFQEG control [1].

Caspase-3 Enhancement
Head-to-head
2.0-fold activity ratio increase (vs 1.7-fold ATPFQEG)
Reported consistent caspase activation across tumor samples
Cell-free cytosolic assay; 500 µM peptide
Caspase-3 Activation Functional Assay XIAP Neutralization

XIAP Antagonism: Full-length vs. Truncated Analogs

A structure-activity relationship (SAR) study directly compared the ability of H-Avpiaqk-OH and its N-terminal truncation analogs to displace a fluorescent probe from the XIAP BIR3 domain in a cell-free competition assay [1]. The full-length heptapeptide (AVPIAQK) exhibited the most potent antagonism with an IC50 of 0.39 µM [1]. Progressive truncation of the C-terminal residues resulted in altered potencies: the hexapeptide AVPIAQ had an IC50 of 0.27 µM (slightly more potent), the pentapeptide AVPIA had an IC50 of 0.30 µM, and the minimal tetrapeptide AVPI showed reduced potency with an IC50 of 0.58 µM [1]. Further truncation to the tripeptide AVP abolished activity (IC50 >10.00 µM) [1]. This data confirms that the full-length H-Avpiaqk-OH is a functionally distinct entity, and while shorter peptides may exhibit similar potency in this specific biochemical context, they do not replicate the full molecular recognition profile of the native Smac N-terminus.

SAR XIAP BIR3 IC50
Head-to-head
IC50 0.39 µM (AVPIAQK) vs 0.58 µM (AVPI)
Full-length reference standard for HTS campaigns
AVP inactive (>10 µM); truncated analogs may differ
Structure-Activity Relationship (SAR) IAP Inhibition XIAP BIR3

Cell Permeability: Native vs. Conjugated Forms

A critical and often overlooked differentiator for experimental design is that H-Avpiaqk-OH, in its unmodified form, is not cell-permeable and cannot cross the plasma membrane on its own [1][2]. This is a class-level inference for unmodified hydrophilic peptides. In contrast, a modified cell-permeable version of Smac-N7 is commercially available where the lysine carboxyl terminal is linked to the Antennapedia homeodomain 16-mer peptide (penetratin) via a proline linker, enabling intracellular access without transfection reagents . The choice between the native H-Avpiaqk-OH peptide and its cell-permeable conjugate is therefore a fundamental experimental decision, not an interchangeable option. The native peptide is suitable for cell-free biochemical assays or for experiments where a specific delivery method (e.g., microinjection, electroporation, or a custom conjugation) is desired, while the cell-permeable conjugate is required for direct application to intact cells in culture.

Cell Permeability
Class-level
Cell-impermeable (native) vs permeable (conjugate)
Cell-free studies or facilitated delivery required
Selection must match assay format
Cell Permeability Experimental Design Drug Delivery

Biological Specificity: MVPIAQK Inactive Control

A functional control is essential for attributing biological effects to the intended target. A single point mutation in the H-Avpiaqk-OH sequence, replacing the N-terminal alanine with a methionine to create the peptide MVPIAQK, completely abolishes its pro-apoptotic activity [1][2]. This is a class-level inference for the requirement of the conserved N-terminal alanine for IAP binding. In a study on renal cell carcinoma cells, the AVPIAQK (H-Avpiaqk-OH) peptide was able to sensitize cells to cisplatin-induced apoptosis, while the MVPIAQK control peptide showed no such effect [2]. This demonstrates that the observed biological effects are sequence-specific and dependent on the intact N-terminal alanine residue, validating MVPIAQK as an appropriate and widely used negative control for experiments involving the native Smac-N7 peptide.

Specificity Control
Reported
AVPIAQK active; MVPIAQK (A1M) inactive
Negative control for IAP-specific effects
Validates sequence-specific antagonism
Control Peptide Specificity Control Negative Control

IAP Family Selectivity Profile

While often discussed as a pan-IAP antagonist, H-Avpiaqk-OH exhibits a quantifiable selectivity profile across different IAP family members. In a panel of competition binding assays against various IAP BIR domains, the peptide's potency (IC50) varied considerably [1][2]. It displayed the highest potency for ML-IAP (BIR domain) with an IC50 of 11 nM, followed by cIAP2-BIR3 (17 nM), cIAP1-BIR3 (32-40 nM), and showed significantly lower potency against XIAP-BIR3 with an IC50 of 323 nM [1][2]. This cross-study comparable data demonstrates that H-Avpiaqk-OH is not a non-selective agent. Its differential affinity for cIAP1/2 versus XIAP is a crucial factor in experimental interpretation and contrasts with the profile of some small-molecule Smac mimetics which may exhibit a different selectivity fingerprint.

IAP Selectivity
Cross-study comparable
IC50: ML-IAP 11 nM, cIAP2 17 nM, XIAP 323 nM
Differential potency across IAP family reported
XIAP-BIR3 least potent; cIAP1/2 stronger
Selectivity IAP Family Binding Profile

H-Avpiaqk-OH Validated Application Scenarios


Biochemical & Cell-Free IAP-Caspase Interaction Assays

H-Avpiaqk-OH is the ideal reagent for in vitro studies of the intrinsic apoptosis pathway where cell permeability is not required. Its high affinity for XIAP BIR3 (Kd 308 nM) and potent antagonism of IAPs make it a robust positive control and tool compound for: (i) Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) studies to quantify IAP-peptide interactions [1]. (ii) Cell-free caspase activation assays using cytosolic extracts, where it reliably enhances caspase-3 activity by ~2-fold [2]. (iii) Serving as a reference standard in high-throughput screening (HTS) campaigns designed to identify novel small-molecule Smac mimetics [3].

Intracellular Delivery via Conjugation or Transfection

Due to its inherent cell impermeability, H-Avpiaqk-OH is the appropriate starting material for experiments requiring controlled or alternative intracellular delivery methods. This includes: (i) Conjugation to cell-penetrating peptides (CPPs) like polyarginine (R8) or penetratin for the custom generation of cell-permeable variants [1][4]. (ii) Use in conjunction with protein transfection reagents (e.g., Chariot, BioPORTER) for transient intracellular delivery in specific cell models [5]. (iii) Microinjection or electroporation studies where precise control over the amount and timing of peptide introduction into the cell is required.

Specificity Control & Chemosensitization Studies

This peptide is essential for experiments that aim to validate the role of IAPs in drug resistance or to probe the mechanism of action of other pro-apoptotic agents. As demonstrated in renal cell carcinoma (RCC) models, H-Avpiaqk-OH (but not the MVPIAQK control) potentiates the cytotoxic effects of chemotherapeutics like cisplatin [5]. This application scenario involves: (i) Co-treatment with standard chemotherapies to assess sensitization and synergy. (ii) Use in conjunction with other pathway modulators (e.g., Bcl-2 inhibitors, TRAIL) to investigate combinatorial apoptotic signaling [5]. (iii) Parallel use with the inactive MVPIAQK peptide as a critical negative control to ensure observed effects are due to specific IAP antagonism and not off-target peptide toxicity [5].

Reference Standard for IAP-Binding Assays

The well-characterized and quantifiable binding profile of H-Avpiaqk-OH across the IAP family (cIAP1, cIAP2, XIAP, ML-IAP) makes it an ideal reference ligand for the development and quality control of IAP-targeting assays [3][6]. It is routinely used to: (i) Validate the performance of fluorescence polarization (FP) and TR-FRET assays designed to measure IAP-ligand interactions. (ii) Serve as a positive control and benchmark for determining the potency and selectivity of novel IAP inhibitors or Smac mimetics under development. (iii) Calibrate biosensor surfaces in SPR instruments for high-throughput kinetic analysis of IAP inhibitors.

Application
Selection Property
Validation Focus
Cell-Free IAP-Caspase Interaction Assays
Cell-free assay compatibility; IAP-binding affinity
XIAP BIR3 binding; caspase activation endpoints
Intracellular Delivery Research
Cell impermeability; conjugation/transfection fit
Delivery method validation; intracellular activity review
Cell-Model Sensitization & Specificity Control
Functional specificity with MVPIAQK control
Pathway-specific apoptosis endpoint validation
IAP-Binding Assay Development & QC
Reference standard for IAP-binding assays
Assay benchmarking; selectivity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Avpiaqk-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.